molecular formula C3H8FNO B13473800 (R)-2-Amino-3-fluoropropan-1-ol

(R)-2-Amino-3-fluoropropan-1-ol

Cat. No.: B13473800
M. Wt: 93.10 g/mol
InChI Key: GEJAIMZWZDAYCL-VKHMYHEASA-N
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Description

®-2-Amino-3-fluoropropan-1-ol is an organic compound that features both an amino group and a fluorine atom attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-fluoropropan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of ®-2-Amino-3-chloropropan-1-ol with a fluoride source such as potassium fluoride. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Another method involves the asymmetric reduction of 3-fluoro-2-nitropropene using a chiral catalyst. This method provides high enantioselectivity, yielding the desired ®-2-Amino-3-fluoropropan-1-ol with high purity.

Industrial Production Methods

Industrial production of ®-2-Amino-3-fluoropropan-1-ol often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-fluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form ®-2-Amino-3-fluoropropanol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted propanols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-3-fluoropropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The amino group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-fluoropropan-1-ol: The enantiomer of ®-2-Amino-3-fluoropropan-1-ol, which may exhibit different biological activities and binding affinities.

    2-Amino-3-chloropropan-1-ol: A similar compound with a chlorine atom instead of fluorine, which can have different reactivity and properties.

    3-Amino-2-fluoropropanol: A structural isomer with the amino and fluorine groups on different carbon atoms, leading to different chemical behavior.

Uniqueness

®-2-Amino-3-fluoropropan-1-ol is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and other applications.

Properties

Molecular Formula

C3H8FNO

Molecular Weight

93.10 g/mol

IUPAC Name

(2R)-2-amino-3-fluoropropan-1-ol

InChI

InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2/t3-/m0/s1

InChI Key

GEJAIMZWZDAYCL-VKHMYHEASA-N

Isomeric SMILES

C([C@H](CF)N)O

Canonical SMILES

C(C(CF)N)O

Origin of Product

United States

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